Ethyl isoxazole-3-carboxylate

Descripción

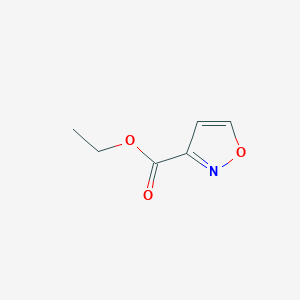

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXWKTOBQOSONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434429 | |

| Record name | ethyl isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-70-9 | |

| Record name | ethyl isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Isoxazole 3 Carboxylate and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for forming the isoxazole (B147169) ring remain fundamental in organic synthesis, offering reliable pathways to the target structures.

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the isoxazole ring system. researchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide, serving as the 1,3-dipole, with a dipolarophile such as an alkyne or alkene. researchgate.netnih.gov The reaction with an alkyne directly yields the aromatic isoxazole ring, while an alkene gives an isoxazoline, which can be subsequently oxidized if needed.

Nitrile oxides are unstable intermediates and are almost always generated in situ. Common methods for their generation include the dehydrohalogenation of hydroximoyl chlorides, the dehydration of primary nitroalkanes, or the oxidation of aldoximes. nih.gov For the synthesis of ethyl isoxazole-3-carboxylate, a key precursor is ethyl chlorooximidoacetate (or ethyl 2-chloro-2-(hydroxyimino)acetate), which can generate the required nitrile oxide in the presence of a base. nanobioletters.com

A representative synthesis involves the reaction of ethyl chlorooximidoacetate with an alkyne in the presence of a base like triethylamine (B128534) or sodium carbonate. nanobioletters.com For example, the reaction with N-Boc protected alkynes can produce 5-arylisoxazole-3-carboxylic acid ethyl esters in high yield. nanobioletters.com The regioselectivity of the cycloaddition is a critical aspect, often controlled by frontier molecular orbital (FMO) interactions between the nitrile oxide and the alkyne. mdpi.comnih.gov While thermal, uncatalyzed cycloadditions can sometimes lead to mixtures of regioisomers, modern variations have improved this selectivity. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis This table is illustrative and compiles data from various synthetic approaches.

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| Ethyl chlorooximidoacetate | N-Boc alkyne | Na₂CO₃, THF-H₂O | 5-arylisoxazole-3-carboxylate | 85% | nanobioletters.com |

| Arylhydroximoyl chlorides | 1,3-Diketones | DIPEA, H₂O/MeOH | 3,4,5-trisubstituted isoxazoles | High | beilstein-journals.org |

| In situ from nitroalkanes | Terminal Alkynes | Phenyl isocyanate, Et₃N | Carbocycle-fused isoxazoles | High | nih.gov |

Condensation and Cyclocondensation Approaches

Condensation reactions provide an alternative and historically significant route to the isoxazole nucleus. The most common strategy, known as the Claisen isoxazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). rsc.org The reaction proceeds via condensation of the hydroxylamine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

For the synthesis of this compound derivatives, a suitable β-ketoester or a related 1,3-dicarbonyl precursor is required. For instance, substituted methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoates react with hydroxylamine hydrochloride to yield isoxazole-3-carboxylates. derpharmachemica.com Similarly, β-enamino diketones can be used as precursors, reacting with hydroxylamine to form isoxazoles; however, controlling the regioselectivity can be a challenge, often yielding isomeric mixtures. rsc.orgresearchgate.net

The Dornow reaction, which involves the condensation of nitroacetic esters with aldehydes, can also produce isoxazole derivatives. nanobioletters.com For instance, the condensation of aromatic aldehydes with ethyl nitroacetate (B1208598) can yield 3,5-dicarbethoxy-4-arylisoxazoles, particularly at elevated temperatures. rsc.org

Table 2: Condensation Reactions for Isoxazole Synthesis

| 1,3-Dicarbonyl Precursor | Reagent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoates | Hydroxylamine hydrochloride | Ethanol (B145695), HCl | Methyl isoxazole-3-carboxylates | derpharmachemica.com |

| β-Enamino diketones | Hydroxylamine hydrochloride | EtOH or MeCN, with additives | Regioisomeric isoxazoles | rsc.orgresearchgate.net |

| Ethyl nitroacetate | Aromatic aldehydes | DABCO, Water, 80 °C | 3,5-dicarbethoxy-4-arylisoxazoles | rsc.org |

| Diethyl oxalate (B1200264) and substituted acetophenones | Hydroxylamine hydrochloride | - | Substituted isoxazole carboxylates |

Modern and Advanced Synthetic Strategies

Recent advances in synthetic chemistry have introduced more sophisticated and efficient methods for preparing this compound and its derivatives, enabling novel functionalizations and improved reaction conditions.

Palladium-catalyzed cross-coupling reactions, particularly direct C-H bond functionalization, have emerged as powerful tools for modifying heterocyclic cores. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials (like halides or organometallics) and offers a more atom-economical route to complex molecules.

Specifically for this compound, which has unsubstituted C4 and C5 positions, palladium-catalyzed double C-H bond arylation has been successfully developed. researchgate.net This allows for the direct synthesis of C4,C5-diarylated ethyl isoxazole-3-carboxylates from the parent heterocycle and aryl bromides. researchgate.net Research has identified effective conditions for this transformation, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base or additive. researchgate.netresearchgate.net The reaction tolerates a wide range of functional groups on the aryl bromide, including electron-donating and electron-withdrawing substituents. researchgate.net This method provides direct access to a library of complex isoxazole derivatives that would be difficult to obtain through classical routes. researchgate.net

Table 3: Palladium-Catalyzed C4,C5-Diarylation of this compound Data synthesized from research findings. researchgate.netresearchgate.net

| Aryl Bromide | Catalyst / Ligand | Additive / Base | Yield of Diarylated Product |

|---|---|---|---|

| 4-Bromochlorobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | 83% |

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | 81% |

| Methyl 4-bromobenzoate | Pd(OAc)₂ / SPhos | K₂CO₃ | 76% |

| 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₂CO₃ | 70% |

| 4-Bromobenzaldehyde | Pd(OAc)₂ / SPhos | K₂CO₃ | 61% |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | K₂CO₃ | 75% |

The concept of "click chemistry," introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. eresearchco.comwikipedia.org While the most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, the principles have been adapted for isoxazole synthesis. eresearchco.comwikipedia.orgnih.gov

The copper(I)-catalyzed reaction between a nitrile oxide (generated in situ) and a terminal alkyne is a powerful method that aligns with the click chemistry philosophy. eresearchco.comrsc.org This approach offers excellent regioselectivity, exclusively affording 3,5-disubstituted isoxazoles, and proceeds under mild, often aqueous, conditions. eresearchco.com This method has been used to synthesize a variety of isoxazole-containing compounds, including those linked to other complex scaffolds like glyco-conjugates. nih.gov The use of a copper catalyst accelerates the reaction and ensures high regiocontrol, which is often a problem in purely thermal cycloadditions. eresearchco.comchemrxiv.org

Microwave-assisted organic synthesis has become a mainstream technique for accelerating chemical reactions. zenodo.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, and in many cases, product yields and purities are improved. nih.govrsc.org

This technology has been successfully applied to the synthesis of isoxazoles. Both 1,3-dipolar cycloadditions and condensation reactions can be significantly enhanced under microwave irradiation. For example, the synthesis of isoxazole-linked glyco-conjugates via the cycloaddition of a nitrile oxide with an alkyne saw reaction times drop from 8-10 hours under conventional heating to just 15-20 minutes with microwave assistance. nih.govrsc.org Similarly, the reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride to form isoxazoles can be efficiently carried out in an ethanol medium using a microwave oven, providing a rapid route to the desired products. zenodo.org The use of microwave acceleration represents a greener and more efficient approach to synthesizing the this compound scaffold and its derivatives. nih.gov

Continuous Flow Photoisomerization for Isoxazole Derivatives

Continuous flow photochemistry has emerged as a powerful tool for the synthesis and transformation of heterocyclic compounds, including the photoisomerization of isoxazoles into their oxazole (B20620) counterparts. organic-chemistry.orgnih.gov This method addresses the limitations of traditional batch processes, such as prolonged reaction times, scalability issues, and product degradation from over-irradiation. organic-chemistry.org By utilizing microreactors, precise control over reaction parameters like residence time, temperature, and light exposure is achieved, leading to higher yields and improved reproducibility. organic-chemistry.orgucd.ie

A notable application is the photochemical transposition of isoxazoles to oxazoles. nih.gov In a typical setup, a solution of the isoxazole derivative is pumped through a flow reactor, such as a Vapourtec UV150, equipped with a medium-pressure mercury lamp. organic-chemistry.org The use of filters to block specific wavelengths can be crucial; for instance, blocking wavelengths above 400 nm can prevent side reactions. organic-chemistry.org Studies have shown that acetonitrile (B52724) is often the optimal solvent, with ideal substrate concentrations ranging from 10–15 mM and temperatures between 25–45°C. organic-chemistry.org Under these conditions, residence times as short as 20 minutes can result in conversions exceeding 90%, a significant improvement over batch methods. organic-chemistry.org

The robustness of this technique allows for the gram-scale production of oxazoles from isoxazole precursors, demonstrating its potential for industrial applications. nih.govucd.ieacs.org For example, the continuous preparation of certain oxazoles has been successfully scaled up to produce 1.5 grams over a 12-hour period. ucd.ie The method is tolerant of a wide array of functional groups, including various aryl and heteroaryl substituents, making it a versatile tool for generating libraries of drug-like fragments. organic-chemistry.orgnih.gov

Table 1: Optimized Conditions for Continuous Flow Photoisomerization of an Isoxazole

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Residence Time | 12.5 - 20 minutes | Shorter times can minimize side reactions; 20 minutes achieved >90% conversion. | organic-chemistry.orgacs.org |

| Solvent | Acetonitrile (MeCN) | Identified as the best performing solvent. | organic-chemistry.orgacs.org |

| Concentration | 10-25 mM | 25 mM in MeCN gave optimal results in some studies. | organic-chemistry.orgacs.org |

| Temperature | 10 - 45°C | Lower temperatures (10°C) can reduce colored impurities and improve yield. | organic-chemistry.orgacs.org |

| Light Source | Medium-pressure Mercury Lamp (150 W) | Provides the necessary UV irradiation for the transposition reaction. | organic-chemistry.orgucd.ie |

Solvent-Free and Catalyst-Free Approaches (e.g., Ball-Milling Conditions)

In alignment with the principles of green chemistry, solvent-free and catalyst-free methods for synthesizing isoxazoles have gained significant traction. Mechanochemistry, particularly using ball-milling, stands out as a highly effective technique. nih.govrsc.org This approach involves the mechanical grinding of solid reactants, often eliminating the need for bulk solvents and, in some cases, catalysts, which simplifies work-up procedures and reduces chemical waste. nih.govrsc.orgtandfonline.com

The synthesis of 3,5-disubstituted isoxazoles, including derivatives of this compound, has been successfully achieved via 1,3-dipolar cycloaddition under ball-milling conditions. nih.govnih.gov One reported catalyst-free methodology involves the reaction of terminal alkynes with hydroxyimidoyl chlorides. nih.gov For instance, ethyl (E,Z)-2-chloro-2-(hydroxyimino)acetate can be reacted with various alkynes in a planetary ball mill to produce the corresponding this compound derivatives in high yields and with short reaction times. nih.govrsc.org

The key advantages of these mechanochemical methods include:

High Yields: Moderate to excellent yields are often achieved. nih.govnih.gov

Short Reaction Times: Reactions can be completed in minutes rather than hours. rsc.orgtandfonline.com

Scalability: The processes are often reproducible on a gram scale without significant changes to reaction conditions. nih.govnih.gov

Cleaner Profiles: Reactions are often cleaner, with minimal byproduct formation. rsc.org

While some mechanochemical syntheses are entirely catalyst-free, others employ recyclable catalysts like a Cu/Al₂O₃ nanocomposite to facilitate the reaction, which still aligns with green chemistry principles by being solvent-free. nih.govrsc.org Furthermore, catalyst-free cycloaddition reactions can be performed by simple hand-grinding in a mortar and pestle, demonstrating the accessibility of this technique. rsc.org

Table 2: Examples of Solvent-Free Isoxazole Synthesis

| Reactants | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydroxyimidoyl chlorides and terminal alkynes | Ball-milling | Catalyst-free, Na₂CO₃, 10-60 min | 72% (for ethyl 5-(tributylstannyl)isoxazole-3-carboxylate) | rsc.org |

| O-allyl salicylaldehyde (B1680747) derivatives and hydroxylamines | Hand-grinding | Catalyst-free, room temp. | High | rsc.org |

| Aldoximes and alkynes | Ball-milling | Oxone/NaCl/Na₂CO₃, room temp. | Up to 85% | tandfonline.com |

| 3,5-dimethyl-4-nitroisoxazole and isatin | Heating | Catalyst-free, in water, 50°C | 82-99% | researchgate.net |

Environmentally Benign Procedures

The development of environmentally benign procedures for synthesizing isoxazoles is a key focus of modern organic chemistry, aiming to reduce hazardous waste, energy consumption, and the use of toxic substances. nih.govbenthamdirect.com These "green" strategies encompass a range of innovative techniques beyond those that are merely solvent-free.

Key environmentally benign approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, higher yields, and increased selectivity compared to conventional heating methods. nih.govbenthamdirect.com This technique is considered green due to its high energy efficiency. benthamdirect.com

Ultrasonic Irradiation: Sonochemistry has emerged as another green alternative, offering enhanced reaction efficiency, reduced energy consumption, and improved yields by using ultrasound to promote chemical reactions. preprints.org This method can facilitate cyclization and multicomponent reactions under milder conditions, often minimizing the need for toxic catalysts. preprints.org

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives is a cornerstone of green chemistry. nih.gov Water is an ideal green solvent, and several isoxazole syntheses have been developed to proceed efficiently in aqueous media, sometimes without any catalyst. researchgate.netnih.govrsc.org Deep eutectic solvents (DES), such as choline (B1196258) chloride-urea, are another promising class of biorenewable and recyclable alternatives to volatile organic solvents. nih.govacs.org

Electrochemical Synthesis: Electrochemically promoted protocols offer a path to isoxazole synthesis that avoids the need for external chemical oxidants or catalysts. rsc.org For example, the synthesis of 4-organoselenyl isoxazoles has been achieved via an oxidative selenocyclization that is both highly selective and atom-economical. rsc.org

Agro-Waste Catalysts: An innovative approach involves using catalysts derived from agricultural waste. For instance, water extract of orange fruit peel ash (WEOFPA) has been successfully used as an efficient, green catalyst for the synthesis of isoxazol-5(4H)-ones. nih.gov

These methods not only make the synthesis of isoxazoles like this compound more sustainable but also often lead to improved process efficiency and purity of the final products. nih.govnih.gov

Regioselectivity and Stereoselectivity Considerations in Isoxazole Annulation

The control of regioselectivity and stereoselectivity during the formation of the isoxazole ring (annulation) is critical for the synthesis of specific, functionally distinct isomers. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (like an alkyne or alkene) is the most common method for constructing the isoxazole core, and its outcome is highly dependent on reaction conditions and substrate structure. nih.govrsc.orgnih.gov

Regioselectivity , which determines the orientation of the substituents on the isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted), can be precisely controlled by several factors:

Solvent and Additives: The choice of solvent can significantly influence the reaction's regiochemical pathway. nih.gov In the cyclocondensation of β-enamino diketones with hydroxylamine, switching the solvent can favor the formation of different regioisomers. nih.gov

Catalysts and Reagents: The use of Lewis acids like BF₃·OEt₂ can act as a carbonyl activator, directing the cyclization to produce 3,4,5-trisubstituted isoxazoles with high regioselectivity. nih.gov Similarly, in reactions of chalcones, using K₂CO₃ as a solid support leads to highly regioselective formation of a single isoxazole isomer. eurekaselect.com The reaction temperature and pH are also key factors in determining regioselectivity in certain syntheses. organic-chemistry.org

Substrate Structure: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role. nih.govthieme-connect.com For example, in the synthesis of isoxazole-derived phosphonates, using vinylphosphonates with a leaving group in the α or β position allows for the selective synthesis of either 3,4- or 3,5-disubstituted isoxazoles. rsc.org

Stereoselectivity becomes important when chiral centers are formed during the annulation process, particularly in the synthesis of isoxazolines from alkenes or when creating complex chiral molecules containing an isoxazole ring. thieme-connect.comnih.govacs.org

Intramolecular Cycloaddition: A powerful strategy for achieving high stereoselectivity is the intramolecular nitrile oxide cycloaddition (INOC) reaction. nih.govacs.org This method has been used for the stereoselective synthesis of complex isoxazole-fused iminosugar derivatives, affording products in excellent yields with a high degree of stereocontrol. nih.govacs.org

Chiral Catalysis: Asymmetric catalysis provides an elegant route to enantiomerically enriched isoxazoles. The reaction of 3-isothiocyanatooxindoles with isoxazole derivatives, catalyzed by a chiral quinine (B1679958) derivative, produces complex dispirobisoxindoles with three contiguous stereocenters in high yields and stereoselectivities. thieme-connect.com

Table 3: Control of Regioselectivity in Isoxazole Synthesis

| Reactants | Key Condition/Reagent | Product Type | Yield/Selectivity | Reference |

|---|---|---|---|---|

| β-enamino diketone + NH₂OH·HCl | MeCN, Pyridine, BF₃·OEt₂ (2 equiv.) | 3,4,5-trisubstituted isoxazole | 79% yield, 90% regioselectivity | nih.gov |

| β-enamino diketone + NH₂OH·HCl | EtOH, room temp. | 4,5-disubstituted isoxazole | 85% yield, 99% regioselectivity | nih.gov |

| Chalcones + NH₂OH·HCl | K₂CO₃ solid support | 3,5-diarylisoxazoles | Excellent yields, highly regioselective | eurekaselect.com |

| Halogenoximes + vinylphosphonates | Leaving group on phosphonate | 3,5- or 3,4-disubstituted isoxazoles | 47-80% yields | rsc.org |

Challenges and Future Directions in Synthetic Accessibility

Despite significant progress in the synthesis of this compound and its derivatives, several challenges remain, while new research directions promise to enhance their accessibility and application.

Current Challenges:

Regio- and Stereocontrol: Achieving absolute control over regioselectivity and stereoselectivity, especially for polysubstituted isoxazoles, remains a significant challenge. nih.gov While many methods have been developed, they are often substrate-specific, and predicting outcomes for new reactant combinations can be difficult without extensive optimization.

Scalability of Green Methods: Although techniques like continuous flow and ball-milling have shown promise for scalability, transitioning these methods from the laboratory to an industrial scale can present engineering and economic challenges. organic-chemistry.orgucd.ienih.gov Ensuring robustness and cost-effectiveness is crucial for wider adoption.

Harsh Reagents and Byproducts: Some traditional synthetic routes still rely on hazardous reagents, toxic metal catalysts, or produce significant waste, which is undesirable from both an environmental and safety perspective. nih.gov The complete removal of metal catalysts from the final product can be particularly difficult and costly. nih.gov

Synthesis of Complex Derivatives: The preparation of highly functionalized or complex isoxazole-containing molecules often requires multi-step sequences that can be inefficient and low-yielding.

Future Directions:

Advanced Catalysis: The future of isoxazole synthesis will likely involve the development of more sophisticated and sustainable catalysts. This includes a greater focus on metal-free synthesis, employing organocatalysts, and designing highly efficient, recyclable heterogeneous catalysts to minimize waste and cost. nih.gov

Expansion of Flow Chemistry: Continuous flow technology is poised for wider application, not just for photoisomerization but for the entire synthesis of isoxazoles. acs.org Integrating reaction, separation, and catalyst recovery into a single continuous process represents a major goal for sustainable chemical manufacturing. acs.org

Mechanochemistry and Novel Energy Sources: The application of mechanochemistry is expected to expand, providing efficient and solvent-free routes to a broader range of isoxazole derivatives. nih.gov The combined use of different energy sources, such as microwave or ultrasound with flow systems, could unlock novel reaction pathways. thieme-connect.com

Computational Chemistry: Theoretical and computational studies are becoming increasingly vital for understanding reaction mechanisms, such as the photoisomerization of isoxazole to oxazole, and for predicting regiochemical and stereochemical outcomes. researchgate.netoup.comnih.gov This in-silico approach can accelerate the development of new synthetic methods by reducing the need for trial-and-error experimentation.

Increased Atom Economy: Future synthetic strategies will focus on maximizing atom economy, for instance, through novel cascade or multicomponent reactions that build molecular complexity in a single, efficient step. nih.govscirp.org

By addressing these challenges and pursuing these future directions, the chemical community can continue to improve the synthetic accessibility of valuable compounds like this compound in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Organic Transformations

Electrophilic and Nucleophilic Reactions of the Isoxazole (B147169) Ring

The isoxazole ring in ethyl isoxazole-3-carboxylate can participate in both electrophilic and nucleophilic reactions, allowing for functionalization at various positions. chemimpex.comresearchgate.net

Electrophilic Reactions: Palladium-catalyzed direct C-H bond functionalization has been employed for the C4 and C5 diarylation of this compound. This methodology provides a direct route to C4,C5-diarylated isoxazoles from commercially available substrates using aryl bromides. The reaction tolerates a variety of functional groups on the aryl bromide, such as nitrile, acetyl, chloro, and trifluoromethyl.

Another key electrophilic reaction is lithiation. The reaction of 3,5-disubstituted isoxazoles with n-butyllithium results in the formation of 4-lithio derivatives. cdnsciencepub.com These intermediates can then be trapped with electrophiles, such as carbon dioxide or iodine, to yield the corresponding 4-carboxylic acids or 4-iodo compounds. cdnsciencepub.com The resulting 4-iodoisoxazoles are particularly useful as they can undergo various palladium-catalyzed cross-coupling reactions to produce 3,4,5-trisubstituted isoxazoles.

Nucleophilic Reactions: While the isoxazole ring is generally electron-rich, it can be activated to undergo nucleophilic attack. For instance, activation of the isoxazole with triflic anhydride (B1165640) forms a highly electrophilic iminium salt intermediate. This intermediate readily reacts with nucleophiles like bis(trimethylsilyl)ketene acetals. The nucleophilic addition occurs at the C3-position, leading to the formation of novel 4-isoxazoline carboxylic acid derivatives after hydrolysis.

The isoxazole ring's structure also allows it to participate in cycloaddition reactions, further expanding its synthetic utility. chemimpex.com

Reductive Transformations and Ring Opening Reactions (e.g., Palladium Hydrogenation)

The N-O bond within the isoxazole ring is susceptible to cleavage under reductive conditions, leading to synthetically useful ring-opening reactions. mdpi.com Palladium-catalyzed hydrogenation is a prominent example of this transformation.

When ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate is subjected to palladium-catalyzed hydrogenation, a domino process occurs. mdpi.comresearchgate.net This process involves two sequential reductions: an initial deoxygenation of the 5-(benzoyloxymethyl) group to a 5-methylisoxazole (B1293550) intermediate, followed by the reductive opening of the isoxazole ring. mdpi.comunifi.it The final product of this reaction is ethyl (Z)-2-amino-4-oxo-2-pentanoate, which is a β-enamino-ketoester. mdpi.comresearchgate.net This transformation highlights the competition between two reducible sites: the benzylic-like position and the isoxazole N-O bond. mdpi.comunifi.it Under the applied conditions, both sites are reduced, and the ring-opened enaminone is the sole product obtained. mdpi.com

Different palladium catalysts and reaction conditions have been explored for this transformation, as detailed in the table below.

| Catalyst (mol%) | Solvent | Time (h) | Conversion (%) | Product |

|---|---|---|---|---|

| Pd/C (10) | Ethyl Acetate (B1210297) | 16 | 30 | Ethyl (Z)-2-amino-4-oxo-2-pentanoate |

| Pd/C (20) | Ethyl Acetate | 16 | 50 | Ethyl (Z)-2-amino-4-oxo-2-pentanoate |

| Pd/C (30) | Ethyl Acetate | 16 | 80 | Ethyl (Z)-2-amino-4-oxo-2-pentanoate |

| Pd/C (30) | Tetrahydrofuran | 16 | 100 | Ethyl (Z)-2-amino-4-oxo-2-pentanoate |

| Pd/C (30) | Ethanol (B145695) | 16 | 100 | Ethyl (Z)-2-amino-4-oxo-2-pentanoate |

Another method for the reductive ring opening of isoxazoles involves the use of molybdenum hexacarbonyl, Mo(CO)₆, in wet acetonitrile (B52724). beilstein-journals.orgnih.gov This reaction transforms substituted isoxazoles into enamines, which can then be cyclized to form pyridone derivatives. beilstein-journals.org

Oxidative Reactions of this compound

The isoxazole ring is generally more prone to reductive cleavage than oxidation. researchgate.net Direct oxidation of the aromatic isoxazole ring of this compound is not commonly reported. Instead, oxidative reactions are often employed to form the isoxazole ring from its precursors or to modify substituents attached to the ring.

For example, 3,5-diarylisoxazoles can be synthesized by the manganese dioxide (MnO₂) oxidation of the corresponding 3,5-diarylisoxazolines. researchgate.net Similarly, isoxazole-linked alcohols can be oxidized to the corresponding ketones using reagents like 2-iodoxybenzoic acid (IBX). rsc.org In some synthetic sequences, an oxidation step is the final stage in forming the aromatic isoxazole ring from a dihydroisoxazole (B8533529) intermediate. organic-chemistry.org

While not a standard chemical oxidation, metabolic studies of isoxazole-containing drugs like leflunomide (B1674699) show an in vivo oxidative isoxazole ring opening. researchgate.net This biotransformation involves a cytochrome P450-catalyzed N-O bond cleavage, converting the parent drug into its active metabolite. researchgate.net This suggests that while the ring is stable to many chemical oxidants, it can be susceptible to enzymatic oxidation. researchgate.net

Functional Group Interconversions of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ethyl ester group at the C3 position of the molecule is a key site for functional group interconversions, allowing for the synthesis of a variety of derivatives such as carboxylic acids and amides.

Hydrolysis: The hydrolysis of this compound to its corresponding isoxazole-3-carboxylic acid is a fundamental transformation. This is typically achieved under acidic or basic conditions. The resulting carboxylic acids are valuable intermediates for further derivatization, particularly for the synthesis of isoxazole-carboxamides. nih.govnih.gov However, the hydrolysis of substituted isoxazole esters can sometimes be challenging. For example, in the case of ethyl 3-phenyl-5-methoxy-isoxazole-4-carboxylate, the 5-methoxy group was found to be more labile to acid than the ester group, preventing the successful isolation of the carboxylic acid via acid-catalyzed hydrolysis. cdnsciencepub.com

Amidation: A significant interconversion is the amidation of the ester to form isoxazole-3-carboxamides. This can be achieved by reacting the this compound directly with various primary or secondary amines. researchgate.net Alternatively, a two-step procedure is common, involving the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This latter method is highly versatile and allows for the synthesis of a wide array of N-substituted isoxazole-3-carboxamides. nih.gov

Exploration of Reaction Mechanisms

The transformations of this compound are governed by distinct reaction mechanisms.

Reductive Ring Opening: The mechanism of the palladium-catalyzed hydrogenation of substituted ethyl isoxazole-3-carboxylates is a domino reaction. mdpi.comresearchgate.net It begins with the hydrogenolysis of a substituent (e.g., a benzoyloxymethyl group at C5) to a methyl group. mdpi.com This is followed by the key reductive cleavage of the weak N-O bond, which leads to the formation of a β-enamino-ketoester. mdpi.comresearchgate.net The stability of the resulting conjugated enaminone system drives the reaction to completion. mdpi.com

Nucleophilic Addition to the Ring: The nucleophilic addition to the isoxazole ring requires activation by a strong electron-withdrawing group. In the reaction with bis(trimethylsilyl)ketene acetals, triflic anhydride acts as the activator. The mechanism involves the initial reaction of the isoxazole nitrogen with triflic anhydride to form a highly electrophilic N-triflyl-isoxazolium salt. This salt significantly increases the electrophilicity of the C3 carbon, making it susceptible to attack by the ketene (B1206846) acetal (B89532) nucleophile. The subsequent hydrolysis of the adduct yields the final 4-isoxazoline carboxylic acid derivative.

Ester Interconversion: The mechanism of ester hydrolysis follows the classical pathways. Under basic conditions (saponification), it involves the nucleophilic acyl substitution via a tetrahedral intermediate. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The mechanism for amidation from the corresponding carboxylic acid involves the activation of the carboxyl group by a coupling agent (like EDC) to form a highly reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by the amine nucleophile to form the stable amide bond. nih.gov

Applications in Advanced Organic Synthesis

Ethyl Isoxazole-3-carboxylate as a Versatile Synthetic Building Block

This compound is widely recognized for its utility as a versatile building block in organic synthesis. The isoxazole (B147169) ring itself is a stable aromatic system, yet it contains a weak N-O bond that can be cleaved under various reductive conditions. This "dormant" functionality allows chemists to use the isoxazole moiety as a masked precursor for other functional groups, significantly enhancing its synthetic value. chemimpex.comlifechemicals.com

The compound's structure offers multiple reaction sites. The ethyl ester at the 3-position can undergo standard transformations such as hydrolysis, amidation, and reduction, allowing for the introduction of diverse functionalities. Furthermore, the isoxazole ring can participate in various reactions, including nucleophilic substitutions and cycloadditions, which facilitates the construction of complex molecular frameworks. chemimpex.com

One of the most powerful applications of the isoxazole core is its ability to be converted into other valuable synthetic intermediates. For instance, reductive cleavage of the isoxazole ring can yield β-enamino-ketoesters, 1,3-dicarbonyl compounds, or γ-amino alcohols. lifechemicals.commdpi.com This strategic unmasking of functionality is a key reason for its widespread use. A notable example is the palladium-catalyzed hydrogenation of an this compound derivative, which results in a reductive ring opening to form an ethyl (Z)-2-amino-4-oxo-2-pentanoate, a useful enaminone. mdpi.com

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Intermediate |

| Ring Cleavage | H₂, Pd/C (Hydrogenation) | β-Enamino-ketoester |

| Ester Hydrolysis | NaOH, H₂O | Carboxylic Acid |

| Amidation | Amine, Heat/Coupling Agent | Amide |

| Cycloaddition | Dienes (Diels-Alder) | Fused Heterocyclic Systems |

| Nucleophilic Substitution | Nucleophiles | Substituted Isoxazoles |

Role in Heterocycle Annulation and Diversification Strategies

The strategic placement of functional groups on the this compound scaffold makes it an excellent substrate for heterocycle annulation, the process of building a new ring onto an existing one. The ester group can be transformed into a variety of functionalities that can then participate in intramolecular cyclization reactions to form fused heterocyclic systems.

Moreover, the isoxazole ring itself can act as a linchpin in diversification strategies. Through ring-opening and subsequent recyclization cascades, a single isoxazole precursor can be converted into a library of diverse heterocyclic structures. For example, the isoxazole ring can be expanded into a 4-pyridone ring, a core structure present in many bioactive compounds. beilstein-journals.org This transformation typically involves a molybdenum hexacarbonyl-mediated ring expansion of an isoxazole derivative. beilstein-journals.org Such strategies are highly valuable in medicinal chemistry for exploring structure-activity relationships. The ability to readily access a variety of different heterocyclic cores from a common starting material is a significant advantage in the discovery of new chemical entities. nih.gov

Precursor in Medicinal Chemistry Intermediates

The isoxazole nucleus is a well-established pharmacophore present in numerous marketed drugs and biologically active compounds. lifechemicals.comnih.gov this compound is a key precursor for synthesizing a multitude of these medicinal chemistry intermediates. chemimpex.com Its derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and immunoregulatory activities. chemimpex.comespublisher.commdpi.com

The compound serves as a starting material for drug candidates targeting various biological pathways. For example, isoxazole-3-carboxamides have been synthesized and evaluated for their ability to modulate the TRPV1 channel, which is involved in pain sensation. nih.gov Additionally, derivatives such as 4,5-diarylisoxazol-3-carboxylic acids have been developed as potent inhibitors of leukotriene biosynthesis, which plays a role in inflammatory diseases. nih.gov The versatility of the isoxazole scaffold allows for fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

| Therapeutic Area | Target Molecule/Class | Reference Compound Example |

| Oncology | FLT3 Inhibitors | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives |

| Inflammation | 5-Lipoxygenase (FLAP) Inhibitors | 4,5-diarylisoxazol-3-carboxylic acids |

| Pain Management | TRPV1 Channel Modulators | Isoxazole-3-carboxamide derivatives |

| Autoimmune Disease | S1P1 Receptor Agonists | Isoxazole-3-carboxylic acid derivatives |

Utility in Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemimpex.com The isoxazole ring is a component of various herbicides, fungicides, and pesticides. nbinno.com The development of new agrochemicals is driven by the need for compounds with high efficacy, target specificity, and favorable environmental profiles. The structural adaptability of the isoxazole core makes it an attractive scaffold for creating new active ingredients. nbinno.com

Researchers utilize this compound to synthesize novel compounds that can interfere with essential biological processes in weeds or pests. nbinno.com For instance, isoxazole-amide derivatives have been shown to possess both fungicidal and herbicidal activities. researchgate.net By modifying the substituents on the isoxazole ring, chemists can optimize the biological activity against specific agricultural targets, contributing to the development of more effective crop protection solutions. chemimpex.comnbinno.com

Contributions to Material Science (e.g., Polymers and Coatings)

The applications of this compound extend beyond the life sciences into the realm of material science. The compound is used in the formulation of advanced materials, including specialized polymers and coatings. chemimpex.com The incorporation of the isoxazole moiety into polymer backbones or as a pendant group can enhance the material's properties, such as thermal stability, chemical resistance, and durability. chemimpex.com

For example, vinylisoxazoles, which can be synthesized from isoxazole precursors, can be polymerized to create polymers with pendant isoxazole rings. researchgate.net These materials can have unique characteristics valuable for specific technological applications. The favorable properties of isoxazole derivatives, such as good solubility and stability, make them attractive for use in various formulations. chemimpex.com There is also research into isoxazole-based compounds for applications as liquid crystals and semiconductors. researchgate.net

Medicinal Chemistry and Biological Activity of Ethyl Isoxazole 3 Carboxylate and Analogues

Anti-Inflammatory Investigations

The isoxazole (B147169) scaffold is a cornerstone in the development of compounds with significant anti-inflammatory properties. The mechanism of action for many isoxazole derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The metabolic products of arachidonic acid, facilitated by these enzymes, are major contributors to inflammation and carcinogenesis. Overproduction of prostaglandins (B1171923) and leukotrienes can promote tumor growth by inducing angiogenesis, the formation of new blood vessels that supply tumors.

Consequently, the search for novel anti-inflammatory agents that can inhibit COX and LOX enzymes is a significant strategy in drug discovery. In this context, various series of isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory capabilities. For instance, certain 3,5-disubstituted isoxazole derivatives have demonstrated significant inhibitory activity against both LOX and COX-2 enzymes.

Anti-Cancer and Antitumor Research

Ethyl isoxazole-3-carboxylate serves as a versatile building block in the synthesis of novel compounds for pharmaceutical development, particularly in the realm of anti-cancer agents chemimpex.com. The isoxazole ring is a key feature in numerous derivatives that exhibit anticancer potential through various mechanisms of action, including the induction of apoptosis, inhibition of aromatase, and disruption of tubulin polymerization nih.gov.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Transcription

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in tumor progression and metastasis, making it a significant target for cancer therapy researchgate.net. Overexpression of HIF-1 is linked to poor prognosis in cancer patients researchgate.net. Research has identified specific analogues of this compound as potent inhibitors of HIF-1α transcription researchgate.net.

A study focused on benzo[d]isoxazole derivatives revealed their efficacy as HIF-1α transcription inhibitors. In this research, 26 different benzo[d]isoxazole derivatives were designed and synthesized to assess their inhibitory activity in HEK293T cells using a dual-luciferase gene reporter assay researchgate.net. The findings indicated that the benzo[d]isoxazole-3-carboxamide structure was essential for this activity. Two compounds, in particular, demonstrated exceptional potency with an IC₅₀ value of 24 nM researchgate.net. These compounds were found to decrease the mRNA expression of HIF-1α target genes, such as VEGF and PDK1, in a concentration-dependent manner without affecting the expression of the HIF-1α protein itself researchgate.net. This highlights a specific inhibitory effect on the transcriptional activity of HIF-1α researchgate.net.

Modulation of Pyruvate Kinase M2 (PKM2) Activity

Pyruvate kinase M2 (PKM2) is a key enzyme in the final step of glycolysis and is predominantly expressed in various cancer types researchgate.net. It plays a crucial role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect, which supports rapid cell proliferation researchgate.netbenthamdirect.com. Consequently, PKM2 has emerged as an attractive target for anticancer therapies researchgate.net.

Research has explored isoxazole derivatives as potential modulators of PKM2 activity. In one study, a series of novel isoxazole derivatives of the natural compound lapachol (B1674495) were synthesized and evaluated for their potential to inhibit the PKM2 enzyme nih.gov. Using molecular docking studies, researchers assessed the binding affinity of these synthesized compounds to the PKM2 enzyme. The results indicated that the isoxazole derivatives of lapachol showed good docking results, with one particular compound demonstrating the highest binding affinity nih.gov. These findings suggest that incorporating an isoxazole fragment can have a significant impact and provides a basis for future research into new lapachol analogues for cancer treatment nih.gov.

Cytotoxic Effects on Various Cancer Cell Lines

A significant area of research for isoxazole analogues is the direct cytotoxic effect on cancer cells. Numerous studies have synthesized and evaluated series of isoxazole-based compounds for their in vitro antiproliferative activity against a panel of human cancer cell lines.

One study synthesized a series of isoxazole-carboxamide derivatives and tested their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines nih.gov. The results showed that two compounds, designated 2d and 2e, were the most active against Hep3B cells, with IC₅₀ values of approximately 23 μg/ml nih.gov. Compound 2d also showed the highest activity against HeLa cells, with an IC₅₀ of 15.48 μg/ml nih.gov.

Another investigation into different chloro-fluorophenyl-isoxazole carboxamide derivatives revealed moderate to potent cytotoxic activity against several cancer cell lines benthamdirect.com. One compound was particularly potent against the HeLa cervical cancer cell line, with an IC₅₀ value of 0.11 μg/ml, which was lower than that of the standard anticancer drug Doxorubicin in that study benthamdirect.com. Other derivatives showed strong activity against the Hep3B liver cancer cell line and the MCF7 breast cancer cell line benthamdirect.com.

Further research on indole-3-isoxazole-5-carboxamide derivatives also demonstrated their cytotoxic effects against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines nih.gov.

| Compound Type | Cancer Cell Line | Reported IC₅₀ Value | Source |

|---|---|---|---|

| Isoxazole-carboxamide (2d) | HeLa (Cervical) | 15.48 µg/ml | nih.gov |

| Isoxazole-carboxamide (2d) | Hep3B (Liver) | ~23 µg/ml | nih.gov |

| Isoxazole-carboxamide (2e) | Hep3B (Liver) | ~23 µg/ml | nih.gov |

| Chloro-fluorophenyl-isoxazole carboxamide (2b) | HeLa (Cervical) | 0.11 µg/ml | benthamdirect.com |

| Chloro-fluorophenyl-isoxazole carboxamide (2a) | Hep3B (Liver) | 2.774 µg/ml | benthamdirect.com |

| Chloro-fluorophenyl-isoxazole carboxamide (2c) | MCF7 (Breast) | 1.59 µg/ml | benthamdirect.com |

| Isoxazole Derivative (4b) | HepG2, MCF-7, HCT-116 | 6.38 - 9.96 µM | nih.gov |

| Isoxazole Derivative (25a) | HepG2, MCF-7, HCT-116 | 6.38 - 9.96 µM | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its signaling pathway is a key regulator of cell growth, proliferation, and survival benthamscience.com. Dysregulation of this pathway is common in many cancers, making EGFR an important target for anticancer drug development benthamscience.comnih.gov. Several isoxazole derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK) researchgate.net.

A study focused on the synthesis of a new series of isoxazole derivatives and their evaluation as antitumor agents targeting EGFR-TK nih.gov. The compounds were tested for their in vitro antitumor activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines nih.gov. Nine of the most active compounds were then selected for EGFR-TK inhibitory activity screening. The results were promising, with three compounds showing the highest inhibitory activity against EGFR-TK, with IC₅₀ values of 0.054 µM, 0.064 µM, and 0.066 µM, respectively nih.gov. The most potent of these, compound 25a, was also found to inhibit other cancer-related proteins like VEGFR-2 and topoisomerase IIβ and was shown to induce cell cycle arrest and apoptosis in cancer cells nih.gov.

| Compound | EGFR-TK Inhibitory Activity (IC₅₀) | Source |

|---|---|---|

| Isoxazole Derivative (25a) | 0.054 µM | nih.gov |

| Isoxazole Derivative (10a) | 0.064 µM | nih.gov |

| Isoxazole Derivative (10b) | 0.066 µM | nih.gov |

Antimicrobial and Antifungal Efficacy

The isoxazole ring is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities ipindexing.com. Derivatives have been synthesized and tested against various pathogenic bacteria and fungi, often showing considerable efficacy researchgate.net.

In one study, novel isoxazole derivatives were screened for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as for antifungal activity against Aspergillus niger and Candida albicans researchgate.net. The results indicated that the synthesized compounds demonstrated significant antibacterial and antifungal properties researchgate.net.

Another research effort focused on a series of isoxazole-based derivatives for their potential against Candida species, which are common fungal pathogens mdpi.comnih.gov. Two compounds, PUB14 and PUB17, were found to have selective antifungal activity against C. albicans without affecting beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov. These compounds also showed significantly lower cytotoxicity compared to a conventional antimicrobial agent, suggesting their potential for safe clinical application mdpi.comnih.gov.

Further studies have highlighted the antimicrobial potential of other isoxazole analogues. For instance, certain derivatives displayed activity against wound pathogens Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans nih.gov. Two compounds, in particular, were able to reduce over 90% of biofilm-forming cells while showing low to moderate cytotoxicity against fibroblast cells nih.gov. The introduction of a thiophene (B33073) moiety to the isoxazole ring has been noted in some cases to increase antimicrobial activity nih.gov.

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Derivatives of isoxazole have demonstrated notable activity against significant bacterial pathogens, including Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa, which are frequent causes of difficult-to-treat infections. nih.govresearchgate.net

Research has shown that the antimicrobial efficacy of isoxazole derivatives can be significantly enhanced by the introduction of specific chemical groups. For instance, the presence of a thiophene moiety attached to the isoxazole ring has been found to increase antimicrobial activity. nih.gov In a study scrutinizing 15 isoxazole derivatives, all compounds exhibited some level of inhibitory activity against S. aureus and P. aeruginosa. nih.govresearchgate.net Two derivatives, in particular, showed markedly higher antibacterial action. Specifically, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) was exceptionally potent against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other tested compounds. nih.govresearchgate.net

Another study on isoxazole-carboxamide derivatives found that while most compounds had weak antibacterial effects, certain analogues showed significant activity against P. aeruginosa. nih.gov Similarly, a novel oxazole-2-carboxylic acid compound extracted from halophilic Pseudomonas aeruginosa showed proficient bioactivity against Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC and Minimum Bactericidal Concentration (MBC) values of 0.64 and 1.24 µg/mL, respectively. nih.gov The antibacterial potential of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates has also been evaluated, with many compounds showing notable in vitro efficacy against Mycobacterium tuberculosis H37Rv strains. nih.gov

| Compound | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Staphylococcus aureus | MIC | >1000x lower than other derivatives | nih.govresearchgate.net |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | MRSA | MIC | 0.64 µg/mL | nih.gov |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | MRSA | MBC | 1.24 µg/mL | nih.gov |

| Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl)isoxazole-3-carboxylate (5e) | Mycobacterium tuberculosis H37Rv | MIC | 0.25 µg/mL | nih.gov |

| Isoxazole-carboxamide derivative (A8) | Pseudomonas aeruginosa | MIC | 2.00 mg/ml | nih.gov |

Anti-Biofilm Properties

Bacterial biofilms pose a significant challenge in medicine as they contribute to persistent infections and increased resistance to antimicrobial agents. nih.govresearchgate.net Isoxazole derivatives have been investigated for their ability to inhibit and reduce biofilm formation by pathogenic bacteria.

In a study involving 15 isoxazole derivatives, compounds PUB9 and PUB10 were capable of reducing more than 90% of biofilm-forming cells of both S. aureus and P. aeruginosa. nih.govresearchgate.net This suggests that beyond inhibiting planktonic growth, these compounds can interfere with the ability of bacteria to form resilient biofilm communities. Other research has focused on isoxazolone derivatives, which have been shown to substantially inhibit biofilm formation in P. aeruginosa and S. aureus at sub-inhibitory concentrations. researchgate.net The mechanism for this activity may involve the quenching of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation. researchgate.net

The anti-biofilm effect is not universal across all isoxazole-related structures. For example, ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate, an oxazole (B20620) analogue, was effective against P. aeruginosa biofilms but had a more limited effect on S. epidermidis biofilms. mdpi.com This highlights the structural specificity required for potent anti-biofilm activity.

Efficacy Against Fungal Strains

The isoxazole scaffold is also a key component in the development of antifungal agents. Studies have demonstrated the efficacy of this compound analogues against various fungal strains, most notably Candida albicans, a common cause of opportunistic infections. nih.gov

All 15 isoxazole derivatives tested for antibacterial properties also showed an ability to inhibit the growth of C. albicans. nih.govresearchgate.net The anti-biofilm properties of derivatives PUB9 and PUB10 also extended to this fungal pathogen. nih.govresearchgate.net Certain isoxazole-carboxamide derivatives have also shown activity against C. albicans, with a MIC of 2.00 mg/ml. nih.gov

Further research into novel isoxazole-based compounds has identified derivatives with selective antifungal activity. For example, 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14) and a related compound (PUB17) showed activity specifically against Candida albicans. mdpi.com This selectivity is likely due to interactions with fungal-specific cellular components, such as the enzymes involved in the synthesis of ergosterol, a crucial component of fungal cell membranes that is absent in bacteria. mdpi.com In another study, an isoxazole pyrazole (B372694) carboxylate derivative exhibited potent antifungal activity against the phytopathogenic fungus Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov

Enzyme Inhibitory Activity

This compound and its analogues have been identified as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases. Their ability to modulate enzyme function is a key aspect of their medicinal chemistry profile. chemimpex.com

Serine Acetyltransferase (SAT) Inhibition

Bacterial L-cysteine biosynthesis is a promising target for new antibacterial agents because this pathway is absent in mammals. nih.gov Serine acetyltransferase (SAT) is the enzyme that catalyzes the rate-limiting step in this pathway. nih.gov A series of inhibitors based on the isoxazole-3-carboxylic acid core have been developed and evaluated for their ability to inhibit Salmonella typhimurium SAT. nih.govnih.gov

In this series, the presence of the carboxylic acid functional group, or its ester and amide derivatives, was found to be important for maintaining inhibitory activity. nih.gov Both carboxylic acid and ethyl ester derivatives demonstrated adequate inhibitory capacity. While the ester derivatives were generally considered slightly more efficient, the most active compound identified in the study was a carboxylic acid derivative, 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid (22a). nih.gov The research established a preliminary structure-activity relationship for this class of compounds as bacterial SAT inhibitors. nih.govnih.gov

| Compound Type | Example Compound ID | IC50 (µM) | Reference |

|---|---|---|---|

| Carboxylic Acid | 18 | 2.6 | nih.gov |

| Carboxylic Acid | 20 | 11 | nih.gov |

| Carboxylic Acid | 17 | 21 | nih.gov |

| Carboxylic Acid | 22a | Most active in its set | nih.gov |

| Ester | 19 | 7.3 | nih.gov |

| Ester | 14 | 10 | nih.gov |

| Amide | 10 | 9 | nih.gov |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govresearchgate.net Isoxazole derivatives have emerged as a new class of compounds that can inhibit CA activity. nih.govresearchgate.net

A study on newly synthesized five-membered heterocyclic isoxazole derivatives identified several compounds with significant inhibitory action against the CA enzyme. nih.govacs.org The most promising derivative, compound AC2, exhibited an IC50 value of 112.3 ± 1.6 μM. Another compound, AC3, was the second most effective with an IC50 of 228.4 ± 2.3 μM. nih.govresearchgate.net These findings suggest that the isoxazole scaffold can serve as a new framework for designing effective CA inhibitors. nih.govresearchgate.net In contrast to inhibitors, researchers have also investigated isoxazoline-based amino alcohols as activators of human brain CA isoforms, identifying compounds with activation constants in the submicromolar range for the hCA VII isoform. nih.gov

| Compound | IC50 (µM) | % Inhibition | Reference |

|---|---|---|---|

| AC2 | 112.3 ± 1.6 | 79.5 | nih.govresearchgate.net |

| AC3 | 228.4 ± 2.3 | 68.7 | nih.govresearchgate.net |

| AC1 | 368.2 | 58.4 | nih.gov |

| AC4 | 483.0 | 50.5 | nih.gov |

| Acetazolamide (Standard) | 18.6 ± 0.5 | 87.0 | nih.gov |

General Enzyme Modulatory Roles

The isoxazole ring is a versatile structure that imparts a range of biological activities, including the modulation of various enzymes beyond SAT and CA. nih.govmdpi.com The immunomodulatory properties of isoxazole derivatives have been linked to their effects on enzyme pathways involved in inflammation and immune response. mdpi.comnih.gov

For example, certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential anti-inflammatory drugs due to their ability to inhibit leukotriene synthesis. nih.gov Another isoxazole derivative demonstrated significant inhibitory activity toward lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes that are key mediators of inflammation and are implicated in tumor growth. nih.gov This broad-spectrum enzyme modulatory activity underscores the therapeutic potential of the isoxazole scaffold in developing treatments for a variety of conditions, including inflammatory diseases and cancer. chemimpex.comnih.gov

Compound Names

| Number/Code | Chemical Name |

| PUB9 | 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |

| PUB10 | 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |

| PUB14 | 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |

| 22a | 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid |

| AC1, AC2, AC3, AC4 | Specific isoxazole derivatives (structures detailed in source) |

| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

Immunomodulatory and Immunosuppressive Effects

Derivatives of the isoxazole scaffold have demonstrated significant capabilities in modulating the immune system, with various analogues exhibiting either immunosuppressive or immunostimulatory effects. nih.govmdpi.com Research has shown that even minor structural modifications to isoxazole compounds can lead to opposite immunological functions. nih.gov

Studies on a range of isoxazole derivatives have revealed potent immunosuppressive activities. nih.gov For instance, an isoxazolo[5,4-e]triazepine derivative, compound RM33, was found to effectively suppress both humoral and cellular immune responses in mouse models when administered orally or intraperitoneally. nih.gov Similarly, 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides achieved significant suppression of the in vivo humoral immune response to sheep red blood cells (SRBC) in mice at low doses. nih.gov

Further investigations into a compound designated MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) showed it moderately suppressed the induction phase of delayed-type hypersensitivity (DTH) to ovalbumin and had a potent inhibitory effect on carrageenan-induced paw inflammation. nih.gov Another compound, MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide), was noted for its strong antiproliferative activity and its ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cell cultures. nih.gov The mechanism for MM3's immunosuppressive action is suggested to be proapoptotic, indicated by increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.gov

Conversely, some isoxazole derivatives can act as immunostimulants, which could be beneficial for restoring immune function in immunocompromised individuals. mdpi.com The diverse immunoregulatory properties of these compounds, ranging from immunosuppression to immunostimulation, highlight their potential as therapeutics for a variety of immunological disorders, including inflammation and autoimmune conditions. nih.govmdpi.com

| Compound/Derivative Class | Observed Immunological Effect | Experimental Model/Context | Reference |

|---|---|---|---|

| Isoxazolo[5,4-e]triazepine (RM33) | Potent immunosuppression | Suppressed humoral and cellular responses in mice. nih.gov | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides | Significant immunosuppression | Suppressed humoral immune response to SRBC in mice. nih.gov | nih.gov |

| MZO-2 | Moderate immunosuppression and potent anti-inflammatory effects | Suppressed DTH to ovalbumin; inhibited carrageenan-induced inflammation. nih.gov | nih.gov |

| MM3 | Strong antiproliferative and immunosuppressive activity | Inhibited TNF-α production; induced proapoptotic pathways in Jurkat cells. nih.gov | nih.gov |

Neuropharmacological Activities (e.g., GABA and AMPA Receptor Agonism)

Isoxazole analogues have been investigated for their neuropharmacological activities, particularly as modulators of key neurotransmitter receptors like γ-aminobutyric acid (GABA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govku.dk

Bicyclic isoxazole GABA analogues have been studied for their inhibitory action on GABA transporters (GATs). ku.dk Compounds such as 4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol (THPO) and 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol (THAO) demonstrated inhibitory activity on GAT-1 and GAT-2. ku.dk These compounds act as competitive inhibitors on GAT-1 and GAT-3, and this action, combined with their potent anticonvulsant activity, suggests they could be lead structures for new antiepileptic drugs. ku.dk

More recently, isoxazole-4-carboxamide derivatives have emerged as potent modulators of AMPA receptors, which are critical in nociceptive transmission and inflammatory pain. nih.govnih.govhuji.ac.il These derivatives are being explored as potential non-opioid analgesics. nih.govhuji.ac.il Electrophysiological studies showed that certain isoxazole-4-carboxamide derivatives, specifically CIC-1 and CIC-2, exhibited potent inhibitory effects on AMPA receptor activity, reducing it by up to 8-fold. nih.govnih.gov These compounds act as negative allosteric modulators, profoundly altering the biophysical gating properties of the receptors, which may help counteract the central sensitization that leads to chronic pain. nih.gov

| Compound/Derivative Class | Target Receptor/Transporter | Observed Neuropharmacological Effect | Potential Application | Reference |

|---|---|---|---|---|

| THPO and THAO | GABA Transporters (GAT-1, GAT-2, GAT-3) | Competitive inhibition of GABA uptake. ku.dk | Antiepileptic drugs. ku.dk | ku.dk |

| Isoxazole-4-carboxamide derivatives (CIC-1, CIC-2) | AMPA Receptors | Potent inhibition of receptor activity (up to 8-fold). nih.gov | Non-opioid analgesics for chronic inflammatory pain. nih.govhuji.ac.il | nih.govnih.govhuji.ac.il |

Antioxidant Properties

Several studies have highlighted the antioxidant potential of isoxazole derivatives. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radical scavenging assays. nih.govnajah.edu

Research on a series of isoxazole-carboxamide derivatives identified specific compounds with notable antioxidant activity. najah.eduresearchgate.net For instance, compound 2a from one series was found to be the most active antioxidant agent, with an IC50 value of 7.8 ± 1.21 μg/ml in the DPPH assay, compared to the Trolox positive control (IC50 2.75 μg/ml). najah.eduresearchgate.net

In another study, 4-arylhydrazinylidene-isoxazoles containing polyfluoroalkyl groups were assessed for their antioxidant properties using ABTS and ferric reducing antioxidant power (FRAP) assays. nih.gov Several of these compounds were identified as leads in the ABTS assay, demonstrating a Trolox equivalent antioxidant capacity (TEAC) of 1.50. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the terminal aryl moieties of 3,5-bis(styryl)isoxazoles has also been shown to improve antioxidant activity. nih.gov These findings indicate that the isoxazole scaffold can be effectively modified to develop potent antioxidant agents. najah.edu

| Compound/Derivative Class | Assay Used | Key Finding | Reference |

|---|---|---|---|

| Isoxazole-carboxamide (Compound 2a) | DPPH | Showed potent antioxidant activity with an IC50 of 7.8 ± 1.21 μg/ml. najah.eduresearchgate.net | najah.eduresearchgate.net |

| 4-arylhydrazinylidene-isoxazoles | ABTS, FRAP | Lead compounds showed a TEAC of 1.50 in the ABTS assay. nih.gov | nih.gov |

| 3,5-bis(styryl)isoxazoles | Not specified | Hydroxyl and methoxy group substitutions improved antioxidant activity. nih.gov | nih.gov |

Analgesic and Antihypertensive Properties

The isoxazole nucleus is a key component in compounds demonstrating significant analgesic properties. nih.gov For example, Valdecoxib, a potent COX-2 inhibitor, features an isoxazole ring. nih.gov

A study focused on the synthesis and antinociceptive potential of novel 3-substituted-isoxazole-4-carboxamide derivatives screened them for analgesic activity using the acetic acid-induced writhing assay and the hot plate test in mice. nih.gov While all synthesized compounds showed low to moderate activity, derivative B2, which contains a methoxy group, exhibited high analgesic activity comparable to the standard drug tramadol (B15222). nih.gov Further investigation into the mechanism revealed that the analgesic effects of compounds A3 and B2 likely follow a non-opioid receptor pathway. nih.gov

Indolyl–isoxazolidines represent another class of isoxazole derivatives with potent anti-inflammatory and analgesic activities. nih.gov A selected compound from this class, 9a, demonstrated analgesic effects in the carrageenan test with a potency comparable to that of indomethacin. nih.gov While the analgesic properties of isoxazole derivatives are well-documented, information regarding their antihypertensive effects is less prevalent in the current literature.

| Compound/Derivative Class | Analgesic Test Model | Key Finding | Reference |

|---|---|---|---|

| 3-substituted-isoxazole-4-carboxamides (Compound B2) | Acetic acid-induced writhing; Hot plate assay | Showed high analgesic activity comparable to tramadol via a non-opioid pathway. nih.gov | nih.gov |

| Indolyl–isoxazolidines (Compound 9a) | Carrageenan test | Exhibited analgesic effects with potency comparable to indomethacin. nih.gov | nih.gov |

Antiviral Investigations

Isoxazole-amide derivatives have been a focus of research for developing new antiviral agents, particularly against plant viruses. researchgate.netnih.gov A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). researchgate.netnih.gov

Bioassays revealed that several of these compounds exhibited better in vivo antiviral activities against both TMV and CMV than the commercial fungicide Ningnanmycin (NNM). nih.gov Specifically, compound 7t was identified as having the best curative, protective, and inactivation activities against both viruses, with performance superior to that of NNM. nih.gov These findings suggest that the isoxazole-amide scaffold is a promising starting point for the discovery and development of novel and effective antiviral agents for agricultural applications. researchgate.netnih.gov

| Compound/Derivative Class | Target Virus | Key Finding | Reference |

|---|---|---|---|

| Isoxazole-amide with acylhydrazone moiety (Compound 7t) | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Demonstrated superior curative, protection, and inactivation activities compared to Ningnanmycin. nih.gov | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituent Modifications on Biological Efficacy

Research has demonstrated that specific substitutions can enhance the therapeutic potential of these compounds. For instance, in the context of antibacterial agents, the presence of methoxy (B1213986), dimethyl amino, and bromine groups on a phenyl ring at the C-5 position, coupled with nitro and chlorine groups on a phenyl ring at the C-3 position, has been shown to increase antibacterial activity. ijpca.org

Structure-activity relationship studies on various isoxazole (B147169) derivatives have yielded key insights:

Anticancer Activity : For isoxazole chalcone (B49325) derivatives with structural similarities to Combretastatin A-4 (CA4), the presence of electron-donating groups like methoxy substituents on the benzene (B151609) ring was found to enhance anticancer activity. mdpi.com In another study, trifluoromethyl-substituted derivatives exhibited greater growth inhibition against human cancer cell lines (MDA-MB-231, MCF-7, and HT-29) than their methyl-substituted counterparts. nih.gov

Anti-inflammatory Activity : A series of 4,5-diarylisoxazol-3-carboxylic acids were synthesized as inhibitors of leukotriene biosynthesis. Compounds with specific substitutions emerged as potent anti-inflammatory agents by inhibiting cellular 5-Lipoxygenase product synthesis. nih.gov

Antileishmanial Activity : In one study of isoxazole derivatives, SAR analysis indicated that trimethoxy groups were crucial for antileishmanial activity. mdpi.com Another study found that methylenedioxy groups were essential for activity against L. amazonensis and L. braziliensis. mdpi.com

General Bioactivity : The presence of a hydroxyl group on a benzene ring attached to the isoxazole scaffold has been shown to significantly increase a compound's bioactivity. Conversely, derivatizing this hydroxyl group into multiple methoxy (–OCH3) or acetate (B1210297) (–OAc) groups can lead to a significant decrease in bioactivity. mdpi.com

The alkyl chain attached to the isoxazole ring also plays a role in receptor binding and activity, with modifications in its length, flexibility, and composition influencing biological outcomes. researchgate.net

Table 1: Impact of Substituent Groups on the Biological Activity of Isoxazole Derivatives

| Position of Substitution | Substituent Group | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-3 Phenyl Ring | Nitro, Chlorine | Enhanced antibacterial activity | ijpca.org |

| C-5 Phenyl Ring | Methoxy, Dimethyl amino, Bromine | Enhanced antibacterial activity | ijpca.org |

| Benzene Ring | Methoxy | Enhanced anticancer activity in chalcone derivatives | mdpi.com |

| Benzene Ring | Hydroxyl | Significant increase in general bioactivity | mdpi.com |

| Benzene Ring | Methoxy, Acetate | Significant decrease in general bioactivity | mdpi.com |

Rational Design Principles for Isoxazole-Based Ligands

The rational design of isoxazole-based ligands leverages the structural and electronic features of the isoxazole core to achieve desired biological activity. The isoxazole ring system is amenable to various modifications, making it a valuable intermediate for creating diverse chemical libraries. researchgate.net Structure-based drug design is a key strategy, where crystallographic data of target proteins informs the design of novel inhibitors.

One successful approach involved using the crystallographic binding modes of an amino-isoxazole fragment and known inhibitors to develop a novel isoxazole azepine scaffold. researchgate.net This structure-based effort led to compounds with good potency in both biochemical and cellular assays. researchgate.net

In another example of rational design, a 3,4-diaryl-isoxazole-based Casein Kinase 1 (CK1) inhibitor was modified with chiral pyrrolidine (B122466) scaffolds. mdpi.com This design was driven by docking the lead compound into a CK1δ co-crystal structure to understand how the molecule could be elaborated to interact with residues in the ribose pocket of the ATP binding site. mdpi.com The goal was to extend the pharmacophore towards more hydrophilic areas of the binding pocket to promote selective interactions. mdpi.com The design predicted that the amidopyridinyl moiety would occupy the adenine (B156593) region, while the isoxazole ring would pack between specific isoleucine sidechains. mdpi.com

Key principles in the rational design of isoxazole ligands include:

Scaffold Hopping : Replacing a core molecular structure with a different one, like the isoxazole ring, while maintaining similar biological activity.

Bioisosteric Replacement : Substituting functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Structure-Based Design : Utilizing 3D structural information of the biological target to design molecules that fit and interact with high affinity and selectivity. researchgate.netmdpi.com

Pharmacophore Elucidation and Bioactivity Enhancement Strategies

The isoxazole scaffold is considered a potential pharmacophore for new drug development due to its presence in numerous clinically used drugs and its diverse biological activities. eurekaselect.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For isoxazole derivatives, the key pharmacophoric features often involve the isoxazole ring's ability to act as a hydrogen bond acceptor via its nitrogen and oxygen atoms. nih.gov